2,5-Dimethyl-furan-3-carboxylic acid (4-methyl-benzylidene)-hydrazide
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Overview
Description
2,5-Dimethyl-furan-3-carboxylic acid (4-methyl-benzylidene)-hydrazide is an organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields such as medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-furan-3-carboxylic acid (4-methyl-benzylidene)-hydrazide typically involves the reaction of 2,5-Dimethyl-furan-3-carboxylic acid with 4-methyl-benzylidene-hydrazine. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and solvents may be optimized to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydrazide moiety.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted hydrazides or amides.
Scientific Research Applications
2,5-Dimethyl-furan-3-carboxylic acid (4-methyl-benzylidene)-hydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its hydrazide moiety, which is known to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-furan-3-carboxylic acid (4-methyl-benzylidene)-hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and cellular processes. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethyl-furan-3-carboxylic acid hydrazide
- 4-Methyl-benzylidene-hydrazine
- Furan-3-carboxylic acid hydrazide derivatives
Uniqueness
2,5-Dimethyl-furan-3-carboxylic acid (4-methyl-benzylidene)-hydrazide is unique due to the presence of both furan and benzylidene moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H16N2O2 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2,5-dimethyl-N-[(E)-(4-methylphenyl)methylideneamino]furan-3-carboxamide |
InChI |
InChI=1S/C15H16N2O2/c1-10-4-6-13(7-5-10)9-16-17-15(18)14-8-11(2)19-12(14)3/h4-9H,1-3H3,(H,17,18)/b16-9+ |
InChI Key |
YHURJBWRKUZKGY-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=C(OC(=C2)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=C(OC(=C2)C)C |
solubility |
26.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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